molecular formula C11H16O3S B7995619 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol

Cat. No.: B7995619
M. Wt: 228.31 g/mol
InChI Key: LKBATYZIZXUFQY-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol is a propanol derivative featuring a 2-thienyl (thiophene) group at the 1-position and a 1,3-dioxanyl group at the 3-position. Its molecular formula is C₁₁H₁₄O₃S, with a molecular weight of 226.29 g/mol. The compound combines the aromatic thiophene moiety, known for electron-rich conjugation, with a dioxane ring that enhances hydrophilicity and stability. Such structural features make it a candidate for applications in pharmaceutical intermediates or materials science .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-thiophen-2-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c12-9(10-3-1-8-15-10)4-5-11-13-6-2-7-14-11/h1,3,8-9,11-12H,2,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBATYZIZXUFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The thienyl group is introduced via a Grignard reaction or a similar organometallic coupling reaction.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol can undergo various chemical reactions, including:

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or substituted thienyl compounds.

Scientific Research Applications

3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol involves its interaction with various molecular targets. The 1,3-dioxane ring can act as a protecting group for carbonyl compounds, while the thienyl group can participate in π-π interactions and other non-covalent interactions. These properties make it useful in various chemical reactions and applications .

Comparison with Similar Compounds

Functional Group Analysis

  • Thiophene vs. Furyl/Phenyl : The 2-thienyl group in the target compound provides stronger electron delocalization compared to furyl (3-furyl in ) or phenyl (3,4-dimethylphenyl in ). This enhances stability in charge-transfer complexes.
  • Dioxanyl vs. Amino Groups: The 1,3-dioxanyl group increases hydrophilicity and metabolic stability, whereas dimethylamino (C₉H₁₅NOS, ) or methylamino (C₈H₁₁NOS, ) substituents introduce basicity, favoring interactions with acidic environments.
  • Ring Size Effects : Replacing the 6-membered dioxane with a 5-membered dioxolane (C₇H₁₄O₃, ) reduces steric strain but may decrease thermal stability.

Biological Activity

3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol is an organic compound notable for its unique structural features, including a 1,3-dioxane ring and a thienyl group. Its molecular formula is C11H16O3S, with a molecular weight of approximately 228.31 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

The compound features a 1,3-dioxane moiety that enhances its solubility and reactivity. The thienyl group contributes to its aromatic properties, making it a candidate for studies in pharmacology and organic synthesis.

PropertyValue
Molecular FormulaC11H16O3S
Molecular Weight228.31 g/mol
SolubilitySoluble in organic solvents
Structural Features1,3-Dioxane ring, Thienyl group

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to cellular receptors, influencing signaling pathways related to cell growth and differentiation.

The presence of the dioxane ring enhances the compound's ability to form stable intermediates during these interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through its interaction with immune cells.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study :
    • Objective: To evaluate the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
    • Results: The compound demonstrated significant inhibition zones compared to control groups.
  • Anticancer Activity Assessment :
    • Objective: To assess cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells).
    • Results: IC50 values indicated effective dose-dependent inhibition of cell viability.
  • Anti-inflammatory Mechanism Investigation :
    • Objective: To analyze the impact on cytokine production in macrophage cultures.
    • Results: Reduced levels of pro-inflammatory cytokines were observed upon treatment with the compound.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanolC12H18O3SContains a methyl group enhancing biological activity
3-[2-(1,3-Dioxanyl)]-1-(furan)-1-propanolC12H16O4Incorporates a furan ring instead of thienyl

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